2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
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Overview
Description
The compound "2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one" is a synthetic chemical characterized by a complex structure that involves multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a series of chemical reactions:
Formation of 4-(ethylamino)-6-methylpyrimidin-2-yl intermediate: : This step involves the reaction of appropriate starting materials under specific conditions to form the pyrimidine ring.
Piperazine incorporation: : The pyrimidine intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.
Morpholine addition: : Finally, the piperazine derivative is reacted with morpholine to form the target compound.
Industrial Production Methods: Industrial production of this compound requires scalable processes, often involving:
Batch processing: : Sequential addition of reagents in controlled environments.
Continuous flow systems: : Enhances efficiency and consistency in large-scale production.
Catalysis and optimization: : Use of catalysts to improve yield and reaction rates.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions including:
Oxidation: : Commonly with agents like potassium permanganate.
Reduction: : Typically using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions.
Oxidation reagents: : Potassium permanganate, chromium trioxide.
Reduction reagents: : Lithium aluminum hydride, hydrogen in the presence of a palladium catalyst.
Substitution reagents: : Halogenated compounds for nucleophilic substitution.
Major Products: The products depend on the type of reaction:
Oxidation: : Formation of ketones or acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Introduction of various functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of complex molecules.
Biology: It serves as a tool in biological studies to investigate cellular processes and pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological effects, including its role in drug development for various diseases.
Industry: Industrial applications include its use in the development of specialized chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
Binding to enzymes or receptors: : Modulates their activity.
Altering signaling pathways: : Affects cellular functions and processes.
Comparison with Similar Compounds
Unique Properties: What sets this compound apart from similar ones is its specific arrangement of functional groups, which imparts unique reactivity and interaction profiles.
List of Similar Compounds:2-{4-[4-(methylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-4-yl)ethan-1-one
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Properties
IUPAC Name |
2-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-3-18-15-12-14(2)19-17(20-15)23-6-4-21(5-7-23)13-16(24)22-8-10-25-11-9-22/h12H,3-11,13H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUIIVONLNPBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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